

Part 1: Introduction to a Niche Chiral Building Block

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Compound of Interest

Compound Name: *(r)-2-(Tetrahydrofuran-3-yl)ethyl amine*

Cat. No.: B14045700

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In the landscape of modern medicinal chemistry, the demand for novel, three-dimensional scaffolds to escape "flatland" and enhance pharmacological properties is ever-present. **(R)-2-(Tetrahydrofuran-3-yl)ethyl amine** represents such a scaffold. This molecule incorporates two key features: a saturated tetrahydrofuran (THF) ring and a chiral primary amine. The THF ring, a prevalent motif in numerous natural products and FDA-approved drugs, acts as a versatile, low-molecular-weight polar element capable of engaging in crucial hydrogen-bonding interactions with biological targets.[1][2] The (R)-configured ethylamine side chain provides a stereochemically defined vector for derivatization, allowing for precise spatial orientation within a binding pocket to maximize potency and selectivity.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It navigates the practical challenges of sourcing a non-standard building block, establishes a rigorous framework for quality control, and explores its potential applications in the synthesis of next-generation therapeutics.

Part 2: The Supplier Landscape and Procurement Strategy for a Non-Catalog Compound

A primary challenge in utilizing **(R)-2-(Tetrahydrofuran-3-yl)ethyl amine** is its limited availability as a standard catalog item. Unlike simpler amines such as (R)-Tetrahydrofuran-3-amine, this specific ethylamine homolog is typically available only through custom synthesis. This necessitates a strategic approach to procurement, focusing on identifying and vetting partners with strong expertise in chiral synthesis.

2.1. Identifying Potential Synthesis Partners

The ideal partner is a Contract Research Organization (CRO) or a specialized chemical supplier with a proven track record in multi-step, stereoselective synthesis. Key indicators of capability include:

- **Extensive Building Block Catalogs:** Companies with large, diverse catalogs of other chiral heterocycles are more likely to possess the requisite expertise.
- **Transparent Quoting Process:** A detailed quote should outline the proposed synthetic route, estimated timeline, and analytical package for the final compound.
- **Robust Quality Systems:** ISO 9001 certification or equivalent is a minimum standard. For later-stage development, cGMP manufacturing capabilities are essential.

Potential Custom Synthesis Providers:

While not an exhaustive list, companies with demonstrated capabilities in complex chemical synthesis include:

- WuXi AppTec
- Pharmaron
- Albany Molecular Research Inc. (AMRI)
- BOC Sciences
- Synthonix

2.2. Procurement and Qualification Workflow

A systematic approach is crucial to ensure the final compound meets the stringent requirements of a drug discovery program. The process involves more than simply placing an order; it is a collaborative technical validation.

Caption: A strategic workflow for procuring and qualifying custom-synthesized chemical intermediates.

Part 3: Synthesis Insights and Potential Impurities

Understanding the synthetic route is not merely academic; it is critical for anticipating potential process-related impurities. While a supplier will develop a specific route, common strategies for synthesizing chiral 3-substituted tetrahydrofurans often start from commercially available chiral precursors. A plausible route could involve the homologation of (R)-tetrahydrofuran-3-carboxylic acid or a related derivative.

For example, a known method to produce the parent amine, (R)-tetrahydrofuran-3-amine, involves amidation of (R)-tetrahydrofuran-3-formic acid followed by a Hofmann degradation.^[3] A strategy to synthesize the target ethylamine could involve a chain extension of a 3-substituted THF precursor, followed by introduction of the amine.

Key considerations and potential impurities:

- **Enantiomeric Purity:** The primary concern is racemization at the C3 stereocenter. Harsh reaction conditions (strong base or high temperatures) can compromise enantiomeric excess (e.e.).
- **Regioisomers:** If the synthesis involves ring-opening/closing strategies, formation of other ring sizes (e.g., pyrans) is a possibility, albeit a minor one with modern methods.
- **Residual Reagents and Solvents:** Standard impurities from multi-step synthesis, such as coupling agents, protecting groups, and solvents, must be monitored.

Part 4: A Framework for Rigorous Analytical Quality Control

Independent analytical verification of a custom-synthesized starting material is non-negotiable. The Certificate of Analysis (CoA) from the supplier provides a baseline, but in-house

confirmation ensures project integrity.

4.1. Identity Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the definitive tools for structural confirmation. The spectra should be unambiguous and consistent with the proposed structure. Key expected signals in ^1H NMR (in CDCl_3) would include multiplets for the THF ring protons (approx. 3.5-4.0 ppm for those adjacent to the oxygen), and multiplets for the ethyl side chain.^{[4][5]}
- Mass Spectrometry (MS): Electrospray Ionization (ESI) MS should confirm the molecular weight via the $[\text{M}+\text{H}]^+$ ion. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, offering a higher degree of confidence in the identity.

4.2. Purity Assessment

- Chromatographic Purity (HPLC/UPLC): Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV and/or Evaporative Light Scattering Detection (ELSD) is the standard for quantifying chemical purity.
- Residual Solvent Analysis (GC-HS): Gas Chromatography with Headspace sampling is used to identify and quantify any residual solvents from the synthesis and purification process.

4.3. Stereochemical Integrity: The Critical Parameter

For a chiral building block, confirming the enantiomeric excess (e.e.) is the most critical QC test.

- Chiral HPLC: This is the gold standard for determining e.e. It requires developing a method that can separate the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP) column.

Table 1: Representative Analytical Specifications for **(R)-2-(Tetrahydrofuran-3-yl)ethyl amine**

Parameter	Specification	Method	Rationale
Identity	Conforms to structure	^1H NMR, ^{13}C NMR, HRMS	Confirms the correct molecule was synthesized.
Appearance	Colorless to pale yellow oil	Visual Inspection	A basic check for gross contamination or degradation.
Chemical Purity	$\geq 97.0\%$ (by area)	RP-HPLC	Ensures the absence of significant non-isomeric impurities.
Enantiomeric Excess	$\geq 99.0\%$ e.e.	Chiral HPLC	Critical: Confirms the stereochemical integrity required for selective drug-target interactions.
Residual Solvents	Per ICH Q3C Guidelines	GC-HS	Ensures safety and prevents interference in subsequent reactions.
Water Content	$\leq 0.5\%$	Karl Fischer Titration	Water can interfere with many synthetic transformations (e.g., those using organometallics).

4.4. Experimental Protocol: Chiral HPLC Method Development

Objective: To separate the (R) and (S) enantiomers of 2-(Tetrahydrofuran-3-yl)ethyl amine to quantify the enantiomeric excess.

- **Column Selection:** Start with polysaccharide-based chiral stationary phases, as they have broad applicability. Columns such as Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H are excellent starting points.

- Analyte Derivatization (If Necessary): Primary amines can sometimes exhibit poor peak shape. If this occurs, derivatization with an achiral agent that introduces a UV chromophore (e.g., 3,5-dinitrobenzoyl chloride) can significantly improve chromatography.
- Mobile Phase Screening:
 - Normal Phase: Screen with mixtures of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Add a small amount of a basic modifier (0.1% diethylamine or butylamine) to the mobile phase to suppress peak tailing from the amine's interaction with residual silanols on the silica support.
 - Reversed Phase: Screen with mixtures of Acetonitrile/Water or Methanol/Water with a suitable buffer (e.g., ammonium bicarbonate).
- Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce run time.
- Quantification: Calculate the enantiomeric excess using the area percentages of the two enantiomer peaks: $e.e. (\%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100$.

Caption: A comprehensive analytical workflow for the quality control of a chiral building block.

Part 5: Applications in Medicinal Chemistry

The value of **(R)-2-(Tetrahydrofuran-3-yl)ethyl amine** lies in its utility as a precursor to more complex molecules with therapeutic potential. The THF moiety is not merely a linker; it is a pharmacologically significant scaffold.^[2]

- Bioisosterism: The THF ring can serve as a bioisostere for other five-membered rings (e.g., pyrrolidine, cyclopentane) or even a phenyl ring, offering a different vector for substituents and altering physicochemical properties like solubility and metabolic stability.^[6]
- Hydrogen Bond Acceptor: The oxygen atom in the THF ring is an effective hydrogen bond acceptor, enabling key interactions with protein targets.

- Stereodirected Synthesis: The primary amine serves as a versatile chemical handle. It can be readily acylated, alkylated, or used in reductive amination to append the scaffold onto a larger molecule. The pre-defined (R)-stereocenter ensures that the resulting diastereomers can be synthesized and tested without the need for difficult chiral separations at a later stage.

While specific drugs containing this exact fragment are not broadly publicized, the utility of substituted 3-amino-tetrahydrofuran derivatives is demonstrated in patent literature for various therapeutic targets, including as intermediates for antithrombotic agents.[7] Its structure is well-suited for incorporation into ligands for GPCRs, ion channels, and enzymes where a polar, three-dimensional element is desired to fill a specific sub-pocket.

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